molecular formula C20H28O2 B014405 4-Oxoretinol CAS No. 62702-55-0

4-Oxoretinol

Cat. No.: B014405
CAS No.: 62702-55-0
M. Wt: 300.4 g/mol
InChI Key: PLIUCYCUYQIBDZ-RMWYGNQTSA-N
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Description

4-Oxoretinol is a biologically active metabolite of retinol (vitamin A). It is a natural ligand and transactivator of the retinoic acid receptors. This compound plays a significant role in cell differentiation, embryonic pattern formation, and other physiological processes. It is also involved in the regulation of gene expression through its interaction with retinoic acid receptors .

Preparation Methods

4-Oxoretinol is synthesized from retinol through a metabolic pathway. In differentiating F9 embryonic teratocarcinoma cells, approximately 10-15% of the total retinol is metabolized to 4-hydroxyretinol and this compound over an 18-hour period . The synthetic route involves the oxidation of retinol to 4-hydroxyretinol, followed by further oxidation to this compound. The reaction conditions typically involve the use of all-trans-retinoic acid to induce differentiation in the cells .

Chemical Reactions Analysis

4-Oxoretinol undergoes various chemical reactions, including:

    Oxidation: Retinol is oxidized to 4-hydroxyretinol and then to this compound.

    Reduction: this compound can be reduced back to 4-hydroxyretinol.

    Substitution: It can undergo substitution reactions at the hydroxyl group.

Common reagents used in these reactions include oxidizing agents like all-trans-retinoic acid and reducing agents for the reverse reactions. The major products formed from these reactions are 4-hydroxyretinol and retinol .

Scientific Research Applications

4-Oxoretinol has several scientific research applications:

    Chemistry: It is used to study the metabolic pathways of retinoids and their role in cell differentiation.

    Biology: It is involved in research on embryonic development and cell differentiation.

    Industry: It is used in the production of retinoid-based pharmaceuticals and cosmetics.

Mechanism of Action

4-Oxoretinol exerts its effects by binding to and activating the retinoic acid receptors. Unlike all-trans-retinoic acid, this compound does not contain an acid moiety at the carbon 15 position, yet it can still activate the retinoic acid receptors. This activation leads to the transcription of target genes involved in cell differentiation and other physiological processes .

Comparison with Similar Compounds

4-Oxoretinol is unique compared to other retinoids due to its ability to activate retinoic acid receptors without an acid moiety. Similar compounds include:

This compound’s unique ability to activate retinoic acid receptors without an acid moiety makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIUCYCUYQIBDZ-RMWYGNQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866949
Record name 4-Oxoretinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Oxoretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62702-55-0
Record name 15-Hydroxyretin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62702-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxoretinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxoretinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Oxoretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-KETORETINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFM6M3NPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Oxoretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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